molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
Key on ui cas rn: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
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Patent
US04270006

Procedure details

Per hour, 1.5 liters of acetone were passed by the trickle method, i.e. from above, through this tubular reactor, which was at 150° C. and under a hydrogen pressure of 25 bar. This speed corresponds to a mean residence time of about 2 hours, within which an acetone conversion of 38% was achieved. The yield of 4-methylpentan-2-one, based on material converted, was 91%; in addition, 1% of isopropanol, 3% of the double-sided aldolization product 2,6-dimethylheptan-4-one and 2% of 4-methylpent-3-en-2-one were formed. Since the last-mentioned compound is an intermediate of 4-methylpentan-2-one and can be recycled to the synthesis reaction, in order to undergo hydrogenation, the yield of desired products totalled 92%. The conversion and yields were determined by gas chromatography.
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][CH:6]([CH3:11])[CH2:7][C:8](=[O:10])[CH3:9]>C(O)(C)C>[CH3:5][CH:6]([CH2:7][C:8](=[O:10])[CH2:9][CH:2]([CH3:4])[CH3:1])[CH3:11].[CH3:5][C:6]([CH3:7])=[CH:1][C:2](=[O:3])[CH3:4]

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Per hour
CUSTOM
Type
CUSTOM
Details
was at 150° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
corresponds to a mean residence time of about 2 hours, within which
Duration
2 h

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
CC(C)CC(CC(C)C)=O
Name
Type
product
Smiles
CC(=CC(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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